Cas no 884048-32-2 ((6-fluoro-1H-indol-2-yl)methanol)

(6-Fluoro-1H-indol-2-yl)methanol is a fluorinated indole derivative with a hydroxymethyl functional group at the 2-position, offering versatile utility in pharmaceutical and organic synthesis. Its indole scaffold is a privileged structure in medicinal chemistry, while the fluorine substitution enhances metabolic stability and bioavailability. The hydroxymethyl group provides a reactive handle for further derivatization, enabling the synthesis of analogs or prodrugs. This compound is particularly valuable in the development of bioactive molecules, including kinase inhibitors and serotonin receptor modulators. High purity and well-defined structural features ensure reproducibility in research applications. Suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations, it serves as a key intermediate in drug discovery programs.
(6-fluoro-1H-indol-2-yl)methanol structure
884048-32-2 structure
Product name:(6-fluoro-1H-indol-2-yl)methanol
CAS No:884048-32-2
MF:C9H8FNO
MW:165.164325714111
MDL:MFCD12402586
CID:4658446
PubChem ID:69568740

(6-fluoro-1H-indol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-methanol, 6-fluoro-
    • (6-Fluoro-1H-indol-2-yl)methanol
    • 884048-32-2
    • P20212
    • MFCD12402586
    • DB-415042
    • DTXSID501307743
    • EN300-748879
    • 6-Fluoro-1H-indole-2-methanol
    • PB43695
    • AKOS023555221
    • SCHEMBL5795144
    • CS-0055905
    • PS-16266
    • (6-fluoro-1H-indol-2-yl)methanol
    • MDL: MFCD12402586
    • Inchi: 1S/C9H8FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
    • InChI Key: XKTVSMSACXYVSH-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(F)=C2)C=C1CO

Computed Properties

  • Exact Mass: 165.058992041g/mol
  • Monoisotopic Mass: 165.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 36Ų

(6-fluoro-1H-indol-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D658504-1G
(6-fluoro-1H-indol-2-yl)methanol
884048-32-2 97%
1g
$300 2024-07-21
Chemenu
CM334174-250mg
(6-Fluoro-1H-indol-2-yl)methanol
884048-32-2 95%+
250mg
$313 2021-08-18
TRC
F205110-500mg
(6-Fluoro-1H-indol-2-yl)methanol
884048-32-2
500mg
$ 1410.00 2022-06-05
Matrix Scientific
223313-5g
(6-Fluoro-1H-indol-2-yl)methanol, 95% min
884048-32-2 95%
5g
$2730.00 2023-09-09
TRC
F205110-250mg
(6-Fluoro-1H-indol-2-yl)methanol
884048-32-2
250mg
$ 845.00 2022-06-05
Chemenu
CM334174-250mg
(6-Fluoro-1H-indol-2-yl)methanol
884048-32-2 95%+
250mg
$313 2022-08-31
Enamine
EN300-748879-0.1g
(6-fluoro-1H-indol-2-yl)methanol
884048-32-2 95%
0.1g
$202.0 2024-05-23
Enamine
EN300-748879-0.5g
(6-fluoro-1H-indol-2-yl)methanol
884048-32-2 95%
0.5g
$480.0 2024-05-23
Enamine
EN300-748879-5.0g
(6-fluoro-1H-indol-2-yl)methanol
884048-32-2 95%
5.0g
$1779.0 2024-05-23
1PlusChem
1P01DY08-5g
(6-fluoro-1H-indol-2-yl)methanol
884048-32-2 95%
5g
$789.00 2024-04-20

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Amadis Chemical Company Limited
(CAS:884048-32-2)(6-fluoro-1H-indol-2-yl)methanol
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